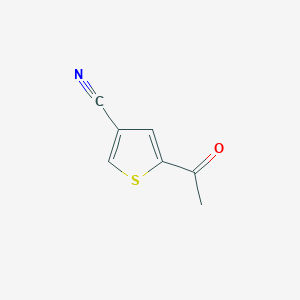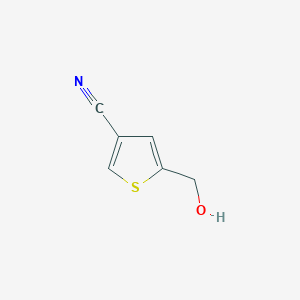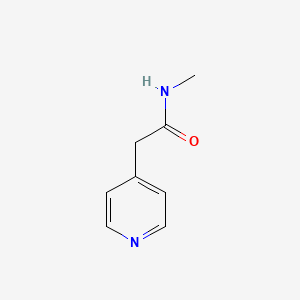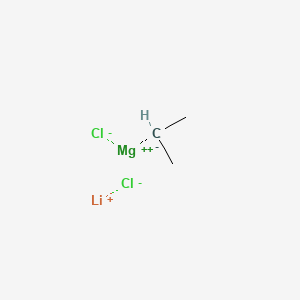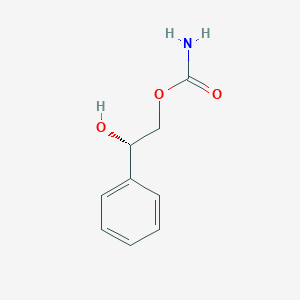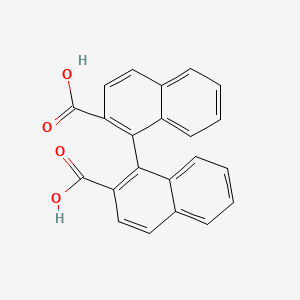
1,1'-Binaphthalene-2,2'-dicarboxylic acid
概要
説明
1,1’-Binaphthalene-2,2’-dicarboxylic acid is a chemical compound with the molecular formula C22H14O4 . It has a molecular weight of 342.35 . It is a solid substance that should be stored in a dry environment between 2-8°C .
Molecular Structure Analysis
The InChI code for 1,1’-Binaphthalene-2,2’-dicarboxylic acid is 1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
1,1’-Binaphthalene-2,2’-dicarboxylic acid is a solid substance . It has a molecular weight of 342.35 and a molecular formula of C22H14O4 .科学的研究の応用
Synthesis and Industrial Applications
1,1'-Binaphthalene-2,2'-dicarboxylic acid has been explored in various synthesis processes. A notable study by Lu Gui (2012) describes a facile synthesis method from optically active 1,1'-binaphthalene-2,2'-diol, suitable for industrial processes due to its simplicity and high yield (Lu Gui, 2012). Similarly, Ohta et al. (1993) developed a method for preparing optically pure dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate, crucial for certain industrial applications (Ohta et al., 1993).
Enantioselective Synthesis and Catalysis
The compound has been utilized in enantioselective synthesis. Holakovský et al. (2000) synthesized enantiomerically pure tridentate ligands from 2,2'-dihydroxy-[1,1'-binaphthalene]-3-carboxylic acid, demonstrating its application in asymmetric catalysis (Holakovský et al., 2000). In a related study, Moteki et al. (2011) described the use of this compound derivatives as chiral Bronsted acid catalysts in CC bond formation reactions (Moteki et al., 2011).
Chiral Separation and Analysis
This compound also plays a significant role in chiral separation. For example, Oi et al. (1994) developed a chiral stationary phase for high-performance liquid chromatographic separation of enantiomers using this compound derivatives (Oi et al., 1994). Mishra and Suryaprakash (2017) demonstrated its use as a chiral solvating agent for NMR spectroscopy in chiral analysis and absolute configuration assignment of hydroxy acids (Mishra & Suryaprakash, 2017).
Chiral Synthons and Dendrimer Synthesis
In the field of dendrimer synthesis, Lelleck and Stibor (1997) prepared axially chiral synthons based on this compound, contributing to the construction of chiral dendrimers (Lelleck & Stibor, 1997).
Safety and Hazards
The safety information available indicates that 1,1’-Binaphthalene-2,2’-dicarboxylic acid is a substance that requires caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if skin or eye irritation occurs .
作用機序
Target of Action
1,1’-Binaphthalene-2,2’-dicarboxylic acid is primarily used as a chiral ligand in organic synthesis . It forms chiral coordination compounds with metal ions, which are used in chiral catalytic reactions .
Mode of Action
The compound interacts with its targets (metal ions) to form chiral coordination compounds . These compounds can then act as catalysts in various chiral reactions, such as asymmetric hydrogenation and oxidation reactions .
Biochemical Pathways
It is known that the compound plays a crucial role in facilitating chiral reactions in organic synthesis . The downstream effects of these reactions can vary widely depending on the specific reaction and the compounds involved.
Result of Action
The primary result of the action of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is the facilitation of chiral reactions in organic synthesis . By forming chiral coordination compounds with metal ions, it enables the asymmetric hydrogenation and oxidation reactions .
Action Environment
The action, efficacy, and stability of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can be influenced by various environmental factors. These may include the presence of other compounds, the specific reaction conditions, and the nature of the metal ions with which it forms coordination compounds .
生化学分析
Biochemical Properties
1,1’-Binaphthalene-2,2’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of chiral metal-organic frameworks. It interacts with enzymes, proteins, and other biomolecules through its carboxylic acid groups, which can form hydrogen bonds and coordinate with metal ions. For instance, it has been used to create chiral catalysts for asymmetric synthesis, where it interacts with metal ions like copper (II) to facilitate reactions
Cellular Effects
1,1’-Binaphthalene-2,2’-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form complexes with metal ions can affect the activity of metalloenzymes, which are essential for numerous cellular functions. Additionally, the compound’s interactions with proteins and other biomolecules can modulate gene expression and alter metabolic pathways, leading to changes in cellular function .
Molecular Mechanism
The molecular mechanism of 1,1’-Binaphthalene-2,2’-dicarboxylic acid involves its ability to bind with metal ions and form stable complexes. These complexes can act as catalysts in biochemical reactions, facilitating the conversion of substrates into products. The compound’s carboxylic acid groups play a crucial role in these interactions, enabling it to coordinate with metal ions and participate in enzyme inhibition or activation. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a sealed container at low temperatures (2-8°C) . Prolonged exposure to light or air can lead to degradation, which may affect its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid in animal models vary with different dosages. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic effects, such as irritation to the eyes and respiratory tract . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1,1’-Binaphthalene-2,2’-dicarboxylic acid is involved in various metabolic pathways, particularly those related to its role as a chiral ligand in catalysis. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products. The compound’s ability to form complexes with metal ions can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,1’-Binaphthalene-2,2’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s carboxylic acid groups enable it to bind with proteins and other biomolecules, facilitating its transport across cellular membranes and its distribution within tissues .
Subcellular Localization
1,1’-Binaphthalene-2,2’-dicarboxylic acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. The compound’s ability to form complexes with metal ions and other biomolecules plays a crucial role in its subcellular localization and activity .
特性
IUPAC Name |
1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNRNHKJQTGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1'-Binaphthalene-2,2'-dicarboxylic acid a suitable building block for chiral stationary phases (CSPs) in HPLC?
A1: The inherent chirality of this compound makes it ideal for developing CSPs. [, ] This molecule's axial chirality arises from the restricted rotation around the bond connecting the two naphthalene rings. This restricted rotation leads to the formation of two stable, non-superimposable mirror images (enantiomers). When incorporated into a stationary phase, these enantiomers interact differently with the enantiomers of a racemic mixture, allowing for their separation. [] Research has demonstrated the successful synthesis of optically active polyamides using this compound, which were then used to create effective CSPs. []
Q2: How does the structure of this compound influence its chiral recognition ability in chromatographic separations?
A2: The chiral recognition ability of this compound-based CSPs is heavily influenced by the spatial arrangement of the molecule and its ability to form interactions with analytes. Studies have shown that hydrogen bonding between the amide groups of the CSPs and the racemic analytes plays a crucial role in chiral discrimination. [] Furthermore, the nature of the diamine used in the polyamide synthesis also impacts the CSP's performance by influencing the overall conformation and accessibility of the chiral binding sites. []
Q3: Can the solvent used during crystallization influence the optical resolution of this compound derivatives?
A3: Yes, solvent properties significantly impact the optical resolution of this compound derivatives during crystallization. [] Research focusing on the crystallization of (S)-1-phenylethylamides of racemic this compound revealed a strong correlation between the diastereomeric excess (de) of the crystallized product and the solvent's dielectric constant (ε). [] This dielectrically controlled resolution (DCR) stems from the solvent's influence on the aggregation state of the molecules in solution and their packing arrangement in the crystal lattice. []
Q4: Are there alternative synthetic routes to obtain enantiomerically pure this compound?
A4: Yes, researchers have developed efficient methods for synthesizing enantiomerically pure this compound, moving away from traditional resolution techniques. One approach involves a stereoconservative cyanation of [1,1'-binaphthalene]-2,2'-dielectrophiles, leading to highly enantiomerically enriched dinitrile. [] This dinitrile can then be easily converted into the desired dicarboxylic acid with high yields. [] This alternative synthetic strategy provides a controlled route to obtain the desired enantiomer with high purity.
Q5: Beyond chromatographic applications, what other research areas utilize this compound and its derivatives?
A5: this compound derivatives have found applications beyond chiral separations. One notable example is their use as chiral Brønsted acid catalysts in various carbon-carbon bond formation reactions. [] The bulky, chiral environment provided by these catalysts enables highly stereoselective transformations, offering new avenues for asymmetric synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





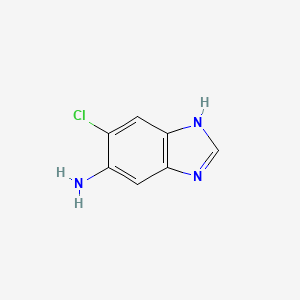
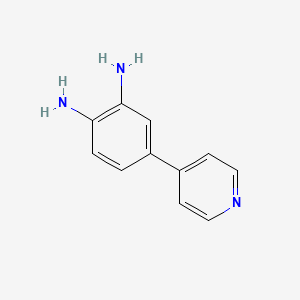


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)
